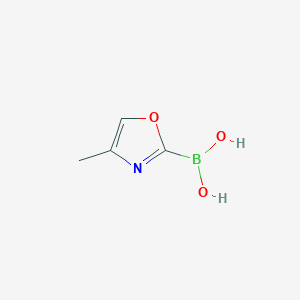

(4-Methyloxazol-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methyloxazol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 4-methyloxazole ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyloxazol-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-methyloxazole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Methyloxazol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Oxazoles: Formed through substitution reactions.

Scientific Research Applications

Anticancer Activity

(4-Methyloxazol-2-yl)boronic acid, like other boronic acids, has been investigated for its potential anticancer properties. Boronic acids can inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. The first boronic acid drug approved was bortezomib, used for treating multiple myeloma. Subsequent research has indicated that derivatives of boronic acids may enhance selectivity and efficacy against various cancer types through structural modifications .

Case Study: Bortezomib and Its Derivatives

- Drug : Bortezomib (Velcade)

- Indication : Multiple Myeloma

- Mechanism : Proteasome inhibition

- Approval : FDA in 2003; EMA in 2004

- Similar Compounds : Ixazomib and vaborbactam have also shown promise in treating hematological malignancies .

Antimicrobial Properties

Research has demonstrated that boronic acids exhibit antimicrobial activity against a range of pathogens. Studies indicate that this compound can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Boronic Acids

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Organic Synthesis Applications

Boronic acids are widely utilized as reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound can serve as a critical building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study: Suzuki-Miyaura Cross-Coupling

- Reaction Type : Cross-coupling with aryl halides

- Application : Formation of biaryls

- Significance : Enables the construction of diverse chemical libraries for drug discovery .

Sensor Applications

The unique properties of boronic acids allow their use in sensor technology. This compound can be incorporated into sensor designs for detecting sugars or other diols due to its ability to form stable complexes with these molecules. This application has implications in biomedical diagnostics and environmental monitoring .

Mechanism of Action

The mechanism of action of (4-Methyloxazol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid compound used in similar cross-coupling reactions.

2-Methylpyridine-4-boronic Acid: Shares structural similarities and is used in similar applications.

2-Methylindazole-4-boronic Acid: Another structurally related compound with similar reactivity.

Uniqueness

(4-Methyloxazol-2-yl)boronic acid is unique due to the presence of the 4-methyloxazole ring, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Biological Activity

(4-Methyloxazol-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a methyloxazole ring. This structure is critical as it influences the compound's reactivity and interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit enzyme inhibition properties. Specifically, compounds containing the methyloxazole moiety have shown promise in inhibiting various enzymes, which is vital for therapeutic applications:

- Monoacylglycerol Lipase (MAGL) : Some derivatives have been identified as reversible inhibitors of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL has been linked to anti-inflammatory effects and potential cancer therapies .

2. Anticancer Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of cells overexpressing MAGL, suggesting a pathway for developing anticancer agents .

3. Antimicrobial Properties

The oxazole ring is known for its antimicrobial activity. This compound has shown potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains of bacteria .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

- Inhibition Mechanism : The compound may bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity. This is particularly relevant in the case of MAGL inhibition, where selective binding leads to reduced degradation of endocannabinoids, enhancing their physiological effects .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- MAGL Inhibition : A study focused on the development of reversible MAGL inhibitors showed that this compound derivatives could effectively reduce pain and inflammation in mouse models without causing adverse effects associated with irreversible inhibitors .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of methyloxazole-containing compounds, revealing significant activity against resistant bacterial strains, thus supporting their potential use in antibiotic development .

Properties

Molecular Formula |

C4H6BNO3 |

|---|---|

Molecular Weight |

126.91 g/mol |

IUPAC Name |

(4-methyl-1,3-oxazol-2-yl)boronic acid |

InChI |

InChI=1S/C4H6BNO3/c1-3-2-9-4(6-3)5(7)8/h2,7-8H,1H3 |

InChI Key |

NLTDMGLVEVZAMQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC(=CO1)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.